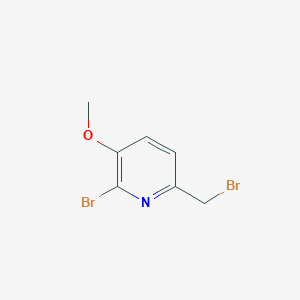

2-bromo-6-(bromomethyl)-3-methoxypyridine

Description

Properties

IUPAC Name |

2-bromo-6-(bromomethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIHYCFTNHIAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Pyridine Derivatives: The synthesis of 2-bromo-6-(bromomethyl)-3-methoxy-pyridine typically involves the bromination of pyridine derivatives.

Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids, producing novel pyridine derivatives.

Industrial Production Methods: The industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-bromo-6-(bromomethyl)-3-methoxypyridine undergoes nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Catalysts: Palladium catalysts are frequently used in cross-coupling reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine nucleophile would yield a pyridine derivative with an amino group .

Scientific Research Applications

Chemistry:

Building Block: 2-bromo-6-(bromomethyl)-3-methoxypyridine serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound’s brominated structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

Mechanism of Action

The mechanism of action of 2-bromo-6-(bromomethyl)-3-methoxypyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms adjacent to them more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Reactivity Differences

The table below highlights critical differences between 2-bromo-6-(bromomethyl)-3-methoxypyridine and its analogues:

Steric and Electronic Effects :

2-Bromo-6-(bromomethyl)-3-methoxypyridine :

3-Bromo-5-methoxypyridine :

Isomer Formation :

- In cyclization reactions, 3-methoxypyridine derivatives (e.g., 3-Bromo-5-methoxypyridine) often yield single isomers due to meta-substitution directing reaction pathways. In contrast, methyl or bromo substituents (e.g., 2-Bromo-3-methylpyridine) may lead to inseparable α/β-isomers due to competing kinetic and thermodynamic pathways .

Halogen-Specific Reactivity :

- Chloro substituents (e.g., in 2-Bromo-6-chloro-3-methoxypyridine) are less reactive than bromo groups in cross-coupling reactions, making bromomethyl-bearing compounds like the target more versatile in organometallic synthesis .

Research Implications

- The bromomethyl group in 2-bromo-6-(bromomethyl)-3-methoxypyridine distinguishes it from other bromopyridines by enabling alkylation reactions or serving as a precursor for functionalized ligands in catalysis.

- Derivatives like 3-Amino-2-bromo-6-methoxypyridine are critical intermediates in pharmaceutical synthesis, whereas bromomethyl-bearing analogues may find applications in polymer chemistry or agrochemicals .

Biological Activity

2-Bromo-6-(bromomethyl)-3-methoxypyridine is a pyridine derivative notable for its unique chemical structure, which includes two bromine substituents and a methoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial properties and applications in organic synthesis. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C8H8Br2N1O1

- Molecular Weight : Approximately 263.06 g/mol

- Structure : The compound features a bromomethyl group at the 6-position and a methoxy group at the 3-position of the pyridine ring, which influences its reactivity and biological properties.

Biological Activities

2-Bromo-6-(bromomethyl)-3-methoxypyridine has shown various biological activities:

- Antimicrobial Properties :

- Interaction with Biological Targets :

Synthesis Methods

Several synthetic routes have been developed for producing 2-bromo-6-(bromomethyl)-3-methoxypyridine:

- Electrochemical Bromination : This method involves the electrochemical oxidation of bromide to bromine, allowing for the selective bromination of organic molecules .

- Reactions with Fluorinating Agents : The compound can be converted into derivatives like 2-bromo-6-(bromomethyl)-3-fluoropyridine through reactions with fluorinating agents, expanding its utility in synthesizing fluorinated pyridines .

Antimicrobial Activity Study

A study presented at the American Chemical Society National Meeting examined the antimicrobial activity of various pyridine derivatives, including 2-bromo-6-(bromomethyl)-3-methoxypyridine. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics .

| Compound | Activity Against MRSA | Activity Against VRE |

|---|---|---|

| 2-Bromo-6-(bromomethyl)-3-methoxypyridine | Moderate | High |

| Control Antibiotic | High | High |

Structure-Activity Relationship (SAR) Analysis

An empirical quantitative structure-activity relationship (QSAR) analysis was conducted to evaluate how structural variations influence biological activity. The study revealed a high correlation between specific functional groups and antimicrobial efficacy, emphasizing the importance of the bromomethyl and methoxy substituents in enhancing activity against pathogenic bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.